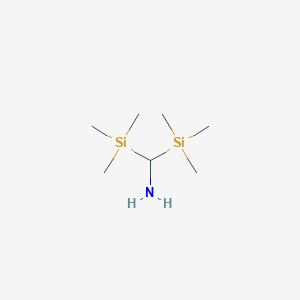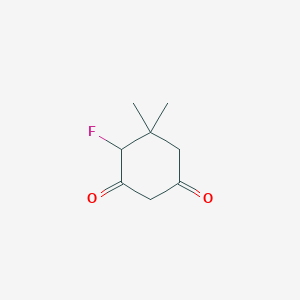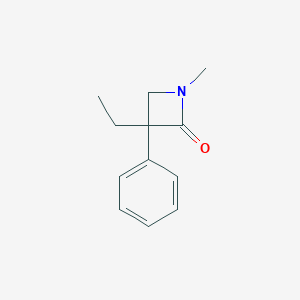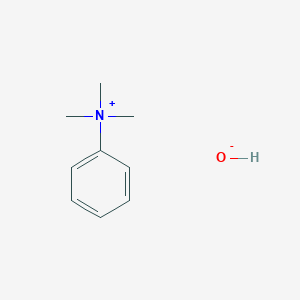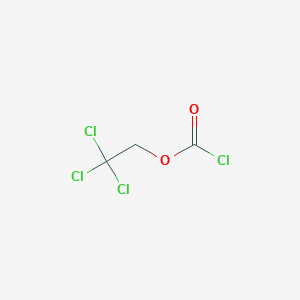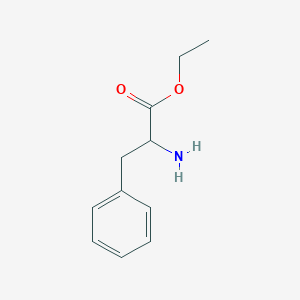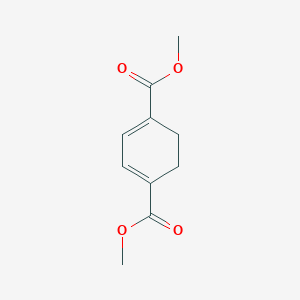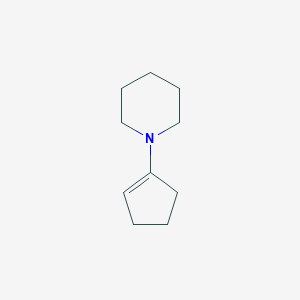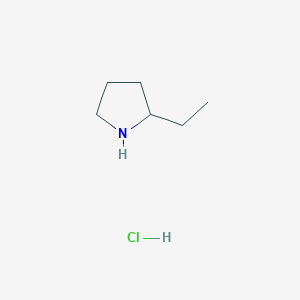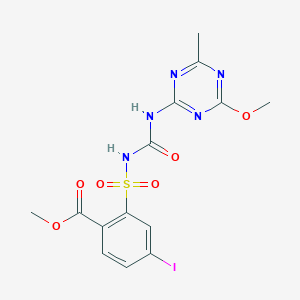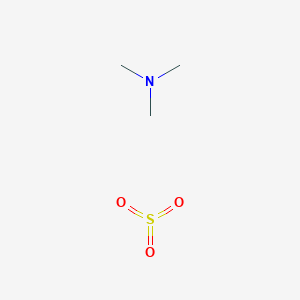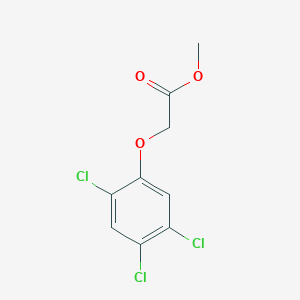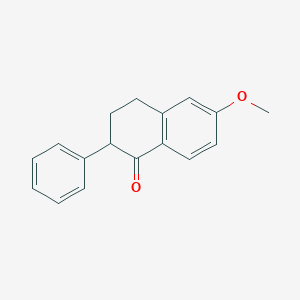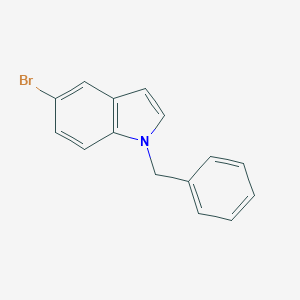
1-benzyl-5-bromo-1H-indole
Übersicht
Beschreibung
1-Benzyl-5-bromo-1H-indole is a compound that belongs to the class of organic compounds known as indoles. Indoles are characterized by a 2,3-benzopyrrole structure and are important in various biological systems. The presence of a bromine atom at the 5-position and a benzyl group attached to the nitrogen of the indole ring can influence the reactivity and properties of the molecule, making it a valuable intermediate for chemical synthesis and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of indole derivatives often involves multi-step reactions that can include functionalization at specific positions on the indole ring. For instance, the synthesis of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, a related compound, was achieved through a series of reactions including benzylation, reduction, bromination, and the Bischler-Möhlau synthesis, which is known for its efficiency and high yield . Although not directly related to 1-benzyl-5-bromo-1H-indole, this synthesis pathway highlights the typical steps that might be involved in the synthesis of substituted indoles.
Molecular Structure Analysis
The molecular structure of indole derivatives can be complex, with various substituents affecting the overall geometry and electronic distribution. For example, the crystal structure of a related compound, 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, was determined using X-ray single crystal diffraction, and the Hirshfeld surface analysis was used to evaluate intermolecular interactions . These techniques are crucial for understanding the three-dimensional arrangement and potential reactivity sites of indole derivatives.
Chemical Reactions Analysis
Indole derivatives can participate in various chemical reactions, often facilitated by the presence of substituents that can direct the course of the reaction. For example, the synthesis of benzothieno[3,2-b]indole derivatives involved a cascade sequence mediated by cuprous bromide and tert-butyl hydroperoxide, where the pyrrole and thiophene rings were constructed . Similarly, 1-benzyl-5-bromo-1H-indole could undergo reactions where the benzyl group and bromine atom play a role in directing the reaction pathway.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. For instance, the fluorescence properties of 5-hydroxy benzo[g]indoles were studied, showing good quantum yields and the ability to sense Fe3+ ions through fluorescence "Turn-off" . Although not directly related to 1-benzyl-5-bromo-1H-indole, these findings suggest that substituted indoles can exhibit unique optical properties. Additionally, the thermal stability of indole derivatives, as shown by the good thermal stability of a related compound up to 215 °C, is an important aspect of their physical properties .
Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Research
- Indole derivatives have been found to be biologically active compounds used in the treatment of various disorders in the human body . They have shown potential in treating cancer cells and microbes .
- The methods of application or experimental procedures involve the synthesis of indole derivatives and their subsequent testing on the targeted cells .
- The outcomes of these applications have shown that indole derivatives, both natural and synthetic, possess various biologically vital properties .
-
Drug Design and Discovery
-
Antiviral Activity
- Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- The methods of application involve the synthesis of these indole derivatives and their subsequent testing on various viruses .
- The outcomes have shown that some of these derivatives have inhibitory activity against influenza A and Coxsackie B4 virus .
-
Anti-inflammatory Activity
-
Antioxidant Activity
-
Antimicrobial Activity
-
Antitubercular Activity
- Indole derivatives have shown potential as antitubercular agents .
- The methods of application involve the synthesis of these indole derivatives and their subsequent testing on various strains of Mycobacterium tuberculosis .
- The outcomes have shown that some of these derivatives have significant antitubercular effects .
-
Antidiabetic Activity
-
Antimalarial Activity
- Indole derivatives have shown potential as antimalarial agents .
- The methods of application involve the synthesis of these indole derivatives and their subsequent testing on various strains of Plasmodium .
- The outcomes have shown that some of these derivatives have significant antimalarial effects .
-
Anticholinesterase Activities
- Indole derivatives have shown potential as anticholinesterase agents .
- The methods of application involve the synthesis of these indole derivatives and their subsequent testing on various models of cholinesterase inhibition .
- The outcomes have shown that some of these derivatives have significant anticholinesterase effects .
-
Anti-HIV Activity
-
Chemical Synthesis
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-benzyl-5-bromoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN/c16-14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXJFUYUNHLBGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10301419 | |
| Record name | 1-benzyl-5-bromo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10301419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-5-bromo-1H-indole | |
CAS RN |
10075-51-1 | |
| Record name | 1-Benzyl-5-bromoindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10075-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 143237 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10075-51-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-benzyl-5-bromo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10301419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

